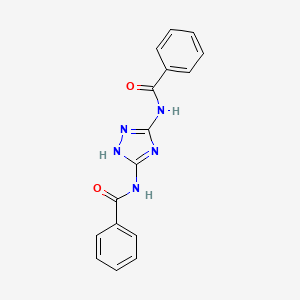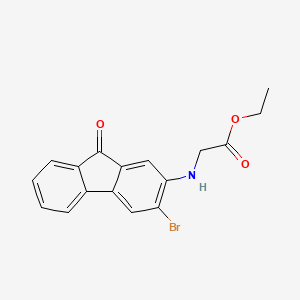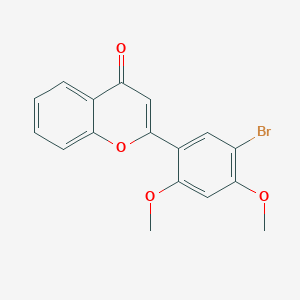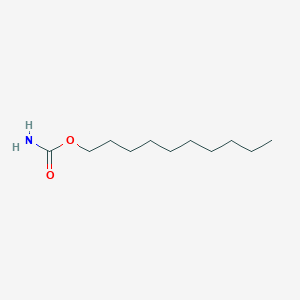
Decyl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound, specifically, is known for its surfactant properties and is used in formulations requiring emulsification and stabilization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decyl carbamate can be synthesized through several methods. One common method involves the reaction of decanol with carbamoyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound along with hydrochloric acid as a byproduct.
Industrial Production Methods: In industrial settings, this compound is often produced through a continuous synthesis process. This involves the direct utilization of carbon dioxide and amines, with 1,8-diazabicyclo[5.4.0]undec-7-ene as an additive . This method is advantageous due to its efficiency and the use of environmentally friendly reagents.
Análisis De Reacciones Químicas
Types of Reactions: Decyl carbamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert this compound to decylamine.
Substitution: this compound can participate in substitution reactions where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Decylamine.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Decyl carbamate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its stabilizing properties.
Mecanismo De Acción
The mechanism of action of decyl carbamate involves its interaction with biological membranes and proteins. The carbamate group can form hydrogen bonds with amino acid residues in proteins, leading to conformational changes and modulation of protein activity. This property is particularly useful in drug design, where this compound derivatives are used to enhance drug-target interactions .
Comparación Con Compuestos Similares
- Methyl carbamate
- Ethyl carbamate
- Butyl carbamate
Comparison: Decyl carbamate is unique due to its longer alkyl chain, which imparts distinct surfactant properties compared to shorter-chain carbamates like methyl carbamate and ethyl carbamate. This makes this compound more effective in applications requiring emulsification and stabilization. Additionally, the longer alkyl chain enhances its ability to permeate cell membranes, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
39819-61-9 |
|---|---|
Fórmula molecular |
C11H23NO2 |
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
decyl carbamate |
InChI |
InChI=1S/C11H23NO2/c1-2-3-4-5-6-7-8-9-10-14-11(12)13/h2-10H2,1H3,(H2,12,13) |
Clave InChI |
ANWCICBGKAHUEY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


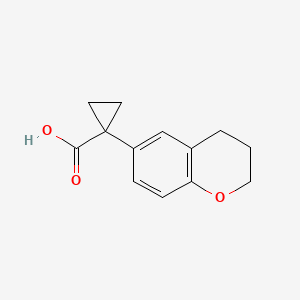
![2-(Morpholin-4-yl)-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide](/img/structure/B14005378.png)
![3-(4-Aminophenyl)-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14005381.png)
![Acetamide,N-[4-(1,1-dimethylethyl)cyclohexyl]-](/img/structure/B14005382.png)
![2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]-](/img/structure/B14005384.png)
![2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14005385.png)
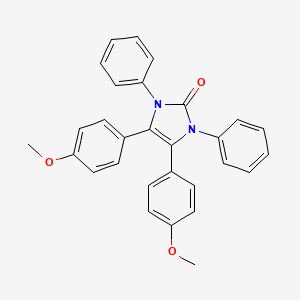
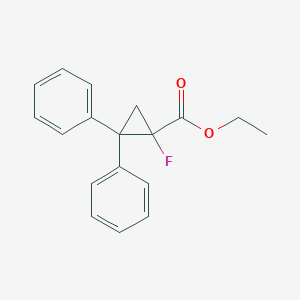
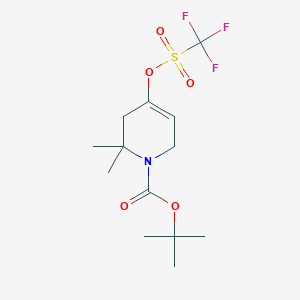

![2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenol](/img/structure/B14005407.png)
